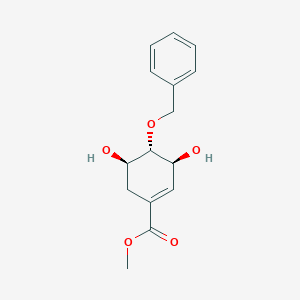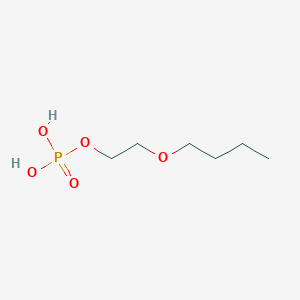
2-Methacrylamido-2-methoxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Methacryloylamino)(methoxy)acetic acid is a compound that combines the structural features of methacryloyl, amino, and methoxy groups with acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Methacryloylamino)(methoxy)acetic acid typically involves the reaction of methacryloyl chloride with methoxyacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (Methacryloylamino)(methoxy)acetic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(Methacryloylamino)(methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methacryloyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methacryloyl(methoxy)acetic acid.
Reduction: Methacryloylamino(methoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(Methacryloylamino)(methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeted drug delivery and controlled release systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用機序
The mechanism of action of (Methacryloylamino)(methoxy)acetic acid depends on its application. In drug delivery systems, the compound forms a polymer matrix that encapsulates the drug, allowing for controlled release. The methacryloyl group provides sites for cross-linking, enhancing the stability and mechanical properties of the polymer. The methoxy group can influence the hydrophilicity and solubility of the polymer, affecting the release rate of the encapsulated drug.
類似化合物との比較
Similar Compounds
Methoxyacetic acid: A simpler compound with similar functional groups but lacking the methacryloyl moiety.
Methacrylic acid: Contains the methacryloyl group but lacks the amino and methoxy groups.
Aminoacetic acid (Glycine): Contains the amino and acetic acid groups but lacks the methacryloyl and methoxy groups.
Uniqueness
(Methacryloylamino)(methoxy)acetic acid is unique due to the combination of methacryloyl, amino, and methoxy groups in a single molecule. This unique structure allows for the formation of polymers with specific and tunable properties, making it valuable in various applications, particularly in the development of advanced materials and drug delivery systems.
特性
CAS番号 |
121627-27-8 |
|---|---|
分子式 |
C7H11NO4 |
分子量 |
173.17 g/mol |
IUPAC名 |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChIキー |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
正規SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
同義語 |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)




![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)


![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
